molecular formula C12H19Cl2FN2 B2789766 4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1774896-11-5

4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2789766
CAS No.: 1774896-11-5
M. Wt: 281.2
InChI Key: GMMVEVKVDUFOTJ-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1774896-11-5) is a piperidine-based compound featuring a 2-fluorobenzyl substituent and a primary amine group, stabilized as a dihydrochloride salt . Its structure combines a piperidine ring with an ortho-fluorinated benzyl group, which confers distinct electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate in medicinal chemistry, particularly in the synthesis of modulators for ion channels like Kv1.5 .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMVEVKVDUFOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine ring.

    Amine Functionalization:

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₂H₁₉Cl₂FN₂
  • CAS Number : 1185302-61-7
  • Molecular Weight : 257.20 g/mol
  • Chemical Structure :
    • Chemical Structure

Tyrosinase Inhibition

Recent studies have explored the use of compounds related to 4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride as inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, derivatives of this compound have shown competitive inhibition of tyrosinase activity, with some exhibiting significantly lower IC50 values compared to traditional inhibitors like kojic acid. This suggests potential applications in treating hyperpigmentation disorders and developing cosmetic products that target melanin synthesis .

Nucleoside Transporter Inhibition

Another area of research involves the inhibition of equilibrative nucleoside transporters (ENTs). A related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, has demonstrated selective inhibition of ENT2 over ENT1. This selectivity is crucial for developing therapies aimed at enhancing the efficacy of nucleoside-based drugs used in cancer and viral infections .

Study on Tyrosinase Inhibitors

A study published in PubMed Central evaluated various fluorinated piperazine derivatives for their inhibitory effects on tyrosinase. The results indicated that certain modifications on the piperazine structure significantly improved enzyme inhibition without cytotoxic effects on B16F10 melanoma cells .

Nucleoside Transporter Selectivity Study

In another research effort, the selectivity of FPMINT analogues for ENT2 was assessed using nucleoside transporter-deficient cells transfected with cloned human ENTs. The findings revealed that specific structural modifications led to enhanced selectivity and potency against ENT2 compared to ENT1, highlighting the therapeutic potential of these compounds in enhancing nucleoside drug delivery .

Potential Therapeutic Areas

The applications of this compound extend to several therapeutic areas:

  • Dermatology : As a potential treatment for hyperpigmentation.
  • Oncology : Enhancing the efficacy of nucleoside analogs in cancer therapy.
  • Virology : Improving drug delivery mechanisms for antiviral therapies.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the piperidine ring and amine group contribute to its overall activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(2-fluorobenzyl)piperidin-4-amine dihydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent Position Halogen/Group Molecular Weight Key Properties/Applications References
This compound 2-Fluorobenzyl Ortho F ~281.20 Pharmaceutical intermediate; Kv1.5 modulation studies
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl Para Cl 275.22 Higher lipophilicity; potential CNS targets
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl Meta NO₂ ~313.18 Electron-withdrawing effects; reactive intermediate
4-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride 4-Fluorobenzyl Para F 281.20 Altered steric profile; solubility studies
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 4-Fluoro-2-methylbenzyl Para/Ortho F, CH₃ 295.22 Enhanced steric hindrance; metabolic stability
4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride 2-Chlorobenzyl Ortho Cl ~296.10 Increased lipophilicity; membrane permeability studies
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride 3,5-Dimethoxyphenyl Meta/Para OCH₃ 213.70 Electron-donating groups; solubility enhancement

Structural and Functional Analysis

Halogen Substitution Effects

  • Fluorine vs. Chlorine: The smaller size and higher electronegativity of fluorine (vs. For example, this compound may exhibit better aqueous solubility than its 2-chlorobenzyl analog (Cl: LogP ~2.5 vs. F: LogP ~1.8) .
  • Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., 2-fluorobenzyl) introduce steric hindrance near the piperidine amine, possibly affecting binding to planar receptors like ion channels. Para-substituted analogs (e.g., 4-fluorobenzyl) offer symmetric electronic effects but lack steric interference .

Functional Group Modifications

  • Nitro Groups : The 3-nitrobenzyl analog () exhibits strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce metabolic stability due to susceptibility to reduction.

Biological Activity

4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluorobenzyl group. The presence of the fluorine atom is significant as it can influence the compound's reactivity and binding affinity to biological targets, enhancing its pharmacological properties.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. The fluorobenzyl group may enhance binding affinity to certain targets, while the piperidine structure contributes to overall activity. Preliminary studies suggest potential interactions with serotonin and dopamine receptors, indicating implications for mood disorders and neuropharmacology.

1. Inhibition Studies

Research has indicated that this compound may act as an inhibitor for various enzymes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on key enzymes involved in cancer progression, such as protein arginine methyltransferases (PRMTs) which are implicated in several cancers .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro assays demonstrated that derivatives of piperidine compounds, including those with fluorobenzyl substitutions, possess significant antiproliferative activity against various cancer cell lines. For example, related compounds showed IC50 values ranging from 7.9 to 92 µM against human breast and colorectal cancer cells .

3. Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is a growing interest in the neuropharmacological effects of this compound. Compounds like this have been shown to exhibit affinity for serotonin receptors (5-HT) and dopamine receptors (D1, D2), which are critical in the treatment of mood disorders .

Case Study 1: Dual Inhibition of PRMTs

A study focused on the development of dual inhibitors targeting PRMT4 and PRMT6 revealed that derivatives of piperidine compounds could effectively inhibit these enzymes. The findings suggest that modifications in the piperidine structure can lead to increased potency and selectivity against cancer cell lines .

Case Study 2: Selective MAGL Inhibition

Another investigation into benzoylpiperidine derivatives highlighted their ability to selectively inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This selectivity was attributed to structural features similar to those found in this compound, suggesting potential therapeutic applications in pain management and inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameKey FeaturesBiological Activity
4-Benzylpiperidin-4-amine Lacks fluorine; basic piperidine structureModerate receptor affinity
4-(2-Chlorobenzyl)piperidin-4-amine Contains chlorine; different reactivityVaries; less potent than fluorinated analogs
4-(2-Methylbenzyl)piperidin-4-amine Methyl group substitution affects propertiesLower binding affinity
4-(2-Fluorobenzyl)piperidin-4-amine Fluorine enhances stability and receptor bindingHigh potency against cancer cell lines

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